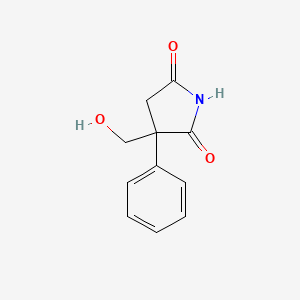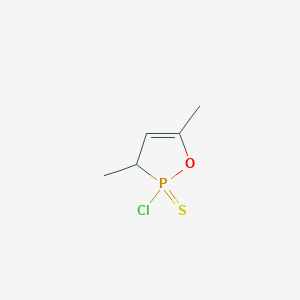
2-Chloro-3,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione is a heterocyclic compound containing phosphorus, sulfur, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione typically involves the reaction of 3,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole with a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxides.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of phosphole derivatives with various substituents.
Oxidation: Formation of phosphole oxides.
Reduction: Formation of phosphine derivatives.
Scientific Research Applications
2-Chloro-3,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex phosphorus-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include inhibition of enzymes or modification of protein structures.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,5-dimethyl-1,2lambda~5~-oxaphosphole-2-thione
- 3,5-Dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione
- 2-Chloro-3,5-dimethyl-1,2lambda~5~-oxaphosphole
Properties
CAS No. |
62179-20-8 |
|---|---|
Molecular Formula |
C5H8ClOPS |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-3,5-dimethyl-2-sulfanylidene-3H-1,2λ5-oxaphosphole |
InChI |
InChI=1S/C5H8ClOPS/c1-4-3-5(2)8(6,9)7-4/h3,5H,1-2H3 |
InChI Key |
FHYAKBURHOGGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(OP1(=S)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





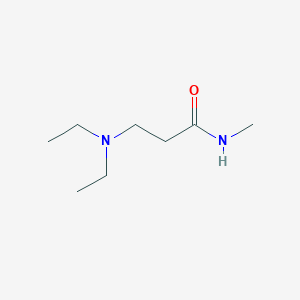
![6-Azaspiro[5.6]dodecan-6-ium perchlorate](/img/structure/B14547475.png)
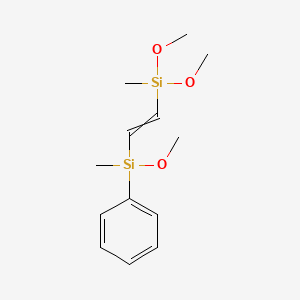

![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14547492.png)
![4-Methoxyphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14547501.png)
![1,1'-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14547509.png)
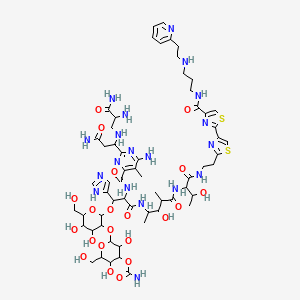
![Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B14547511.png)
![4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo-](/img/structure/B14547520.png)
